4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid
Overview
Description
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol It is characterized by the presence of a fluorine atom at the 4-position and a pyrrolidinyl group at the 2-position of the benzoic acid core
Preparation Methods
The synthesis of 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid typically involves the reaction of 4-fluorobenzoic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 4-fluorobenzoic acid and the amine group of pyrrolidine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitter analogs.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid can be compared with other similar compounds, such as:
2-Fluoro-4-(1-pyrrolidinyl)benzoic acid: This compound has the fluorine atom and pyrrolidinyl group at different positions on the benzoic acid core, leading to different chemical and biological properties.
4-(1-Pyrrolidinyl)benzoic acid: Lacks the fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
2-Fluoro-4-(hydroxymethyl)benzoic acid: Contains a hydroxymethyl group instead of a pyrrolidinyl group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
4-fluoro-2-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCRFDMYNVSJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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